(1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
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Overview
Description
(1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, a methyl group, and a hydroxymethyl group attached to an indole ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s plausible that this compound could affect similar pathways and have downstream effects on these biological activities.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
They are known to play a crucial role in biochemical reactions, particularly in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Generally, indole derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl group can be added using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxymethyl group, forming (1-benzyl-2-methyl-2,3-dihydro-1H-indole).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (1-benzyl-2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid)
Reduction: (1-benzyl-2-methyl-2,3-dihydro-1H-indole)
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
(1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(1-benzyl-2-methyl-1H-indole): Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(1-benzyl-2,3-dihydro-1H-indole): Lacks both the methyl and hydroxymethyl groups, resulting in different chemical properties.
(1-benzyl-2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid): Contains a carboxylic acid group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
(1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
(1-benzyl-2-methyl-3H-indol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(13-19)11-15-9-5-6-10-16(15)18(17)12-14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPUNKRCFITCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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